Absolute Stereochemical Purity: Defined (R)-Configuration vs. Racemic or (S)-Enantiomer Variants
(R)-2-Morpholineacetic acid is supplied as the single enantiomer with defined (R)-absolute configuration at the morpholine C2 position. In contrast, alternative morpholineacetic acid building blocks are frequently available only as racemic mixtures or as undefined stereoisomers. For the morpholino-2-acetic acid pharmacophore class, enantiomeric specificity determines functional activity: the (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid enantiomer (Sch 50911) exhibits GABAB antagonist activity with an apparent pA2 of 6.0 ± 0.1 and IC50 of 3 μM in rat neocortical slices, whereas the (−) enantiomer Sch 50910 shows no detectable activity at 500 μM in the same experimental system [1]. Similarly, the racemic des-methyl analogue Sch 48588 at 100 μM produces only 51.3 ± 11.6% of the maximal effect observed with the enantiopure compound [1].
| Evidence Dimension | Functional antagonism at GABAB receptor |
|---|---|
| Target Compound Data | Single (R)-enantiomer with defined stereochemistry (theoretical basis for consistent SAR) |
| Comparator Or Baseline | Sch 50910 ((−)-enantiomer of 5,5-dimethylmorpholinyl-2-acetic acid): inactive at 500 μM |
| Quantified Difference | Enantiopure active enantiomer (pA2 6.0 ± 0.1) vs. inactive enantiomer at 500 μM |
| Conditions | Rat neocortical slices, baclofen-induced spontaneous discharge suppression assay |
Why This Matters
Procurement of the defined (R)-enantiomer ensures reproducible stereochemical input for asymmetric synthesis; racemic or undefined stereoisomer mixtures introduce uncontrolled variables that confound SAR and require costly downstream chiral resolution.
- [1] Ong J, Marino V, Parker DA, Kerr DI, Blythin DJ. The morpholino-acetic acid analogue Sch 50911 is a selective GABAB receptor antagonist in rat neocortical slices. Eur J Pharmacol. 1998;362(1):35-41. View Source
